molecular formula C24H27NO4S B1241193 (E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine CAS No. 59275-17-1

(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine

Cat. No.: B1241193
CAS No.: 59275-17-1
M. Wt: 425.5 g/mol
InChI Key: SREGNEHNZRRKOC-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of piperidine, benzo, and thiophene rings, making it a unique and potentially versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring structures.

    Substitution Reactions: Introduction of functional groups such as methyl and piperidyliden groups.

    Condensation Reactions: Combining smaller molecules to form the larger compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[840

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-10-methyl-4-(1-methyl-4-piperidyliden)-4-H-benzo(4,5)cyclohepta(1,2-b)thiophene
  • 10-Methyl-4-(1-methyl-4-piperidyliden)-4-H-benzo(4,5)cyclohepta(1,2-b)thiophenhydrogen maleate

Uniqueness

The uniqueness of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

59275-17-1

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine

InChI

InChI=1S/C20H23NS.C4H4O4/c1-14-13-16-5-3-4-6-17(16)19(18-9-12-22-20(14)18)15-7-10-21(2)11-8-15;5-3(6)1-2-4(7)8/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SREGNEHNZRRKOC-WLHGVMLRSA-N

Isomeric SMILES

CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=C/C(=O)O)\C(=O)O

SMILES

CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=CC(=O)O)C(=O)O

Synonyms

9,10-dihydro-10-methyl-4-(1-methyl-4-piperidyliden) -4-H-benzo(4,5)cyclohepta(1,2-b)thiophenhydrogen maleate
compound 26-921

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.